molecular formula C17H18INO B8622389 3-(2-Iodophenyl)-N-(2-phenylethyl)propanamide CAS No. 141497-35-0

3-(2-Iodophenyl)-N-(2-phenylethyl)propanamide

Cat. No.: B8622389
CAS No.: 141497-35-0
M. Wt: 379.23 g/mol
InChI Key: OKQRJUGOJOPDEM-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C17H18INO and its molecular weight is 379.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

141497-35-0

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

3-(2-iodophenyl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C17H18INO/c18-16-9-5-4-8-15(16)10-11-17(20)19-13-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20)

InChI Key

OKQRJUGOJOPDEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-iodobenzenepropionic acid (8 g, 0.029 mol) and phenethylamine (10.9 g, 0.090 mol) in methylene chloride (200 mL) was added N-ethyl-N-[3-(dimethylamino)propyl]carbodiimide hydrochloride (6.13 g, 0.032 mol) at room temperature. After 3 days, water (100 mL) and 2.5N HCl (50 mL) were added. The organic phase was separated, dried and concentrated to give an oil (13.3 g). The oil was chromatographed on silica gel and eluted with hexane: ethyl acetate (2:1) then hexane: ethyl acetate (1:1) to give a fraction containing a yellow solid 7.6 g (69%). Recrystallization from toluene (15 mL) and petroleum ether (150 mL) afforded 7.1 g of product, mp. 94.5°-95.5° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-[3-(dimethylamino)propyl]carbodiimide hydrochloride
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

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